4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide
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Overview
Description
4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The subsequent steps involve the introduction of the benzyl(methyl)sulfamoyl group and the methoxy substituent on the benzene ring. Common reagents used in these reactions include sulfur-containing compounds, methylating agents, and benzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzothiazole core and the benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials, dyes, or catalysts.
Mechanism of Action
The mechanism of action of 4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole core.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole structure.
Uniqueness
4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide is unique due to its specific combination of functional groups and substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
CAS No. |
6244-72-0 |
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Molecular Formula |
C25H25N3O4S2 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
InChI |
InChI=1S/C25H25N3O4S2/c1-17-10-15-21(32-4)22-23(17)33-25(28(22)3)26-24(29)19-11-13-20(14-12-19)34(30,31)27(2)16-18-8-6-5-7-9-18/h5-15H,16H2,1-4H3 |
InChI Key |
LRYOSPJKJKZKNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)S2)C |
Origin of Product |
United States |
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